molecular formula C9H12N2O4S B12624650 2-(Benzylsulfamoyl)-N-hydroxyacetamide CAS No. 919997-32-3

2-(Benzylsulfamoyl)-N-hydroxyacetamide

Cat. No.: B12624650
CAS No.: 919997-32-3
M. Wt: 244.27 g/mol
InChI Key: FOZVCOHNOAYZOV-UHFFFAOYSA-N
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Description

2-(Benzylsulfamoyl)-N-hydroxyacetamide is a synthetic compound featuring a benzylsulfamoyl group attached to an N-hydroxyacetamide core. The sulfamoyl moiety (SO₂NH₂) and benzyl group (C₆H₅CH₂) contribute to its physicochemical properties, such as polarity and hydrogen-bonding capacity, which are critical for biological interactions.

Properties

CAS No.

919997-32-3

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

2-(benzylsulfamoyl)-N-hydroxyacetamide

InChI

InChI=1S/C9H12N2O4S/c12-9(11-13)7-16(14,15)10-6-8-4-2-1-3-5-8/h1-5,10,13H,6-7H2,(H,11,12)

InChI Key

FOZVCOHNOAYZOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)CC(=O)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylsulfamoyl)-N-hydroxyacetamide typically involves the reaction of benzylamine with sulfamoyl chloride to form benzylsulfamoyl chloride. This intermediate is then reacted with hydroxylamine to yield the final product. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzylsulfamoyl)-N-hydroxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides.

Scientific Research Applications

2-(Benzylsulfamoyl)-N-hydroxyacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfamoyl)-N-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Data Tables: Comparative Analysis

Table 2. Physicochemical Properties of Aryl-Substituted Derivatives

Compound (ID) Substituent Melting Point (°C) Yield (%)
II-5l m-tolyl 151–152 90
II-5m 4-methoxyphenyl 153–154 88
II-5n Benzo[d][1,3]dioxol-5-yl 156–157 91

Biological Activity

2-(Benzylsulfamoyl)-N-hydroxyacetamide is a compound with notable biological activity, particularly in the context of its potential therapeutic applications. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound this compound can be characterized by its unique structural features that contribute to its biological activity. The chemical formula is C₉H₁₁N₃O₃S, indicating the presence of a benzyl group, a sulfamoyl moiety, and a hydroxylacetamide functional group. These components are crucial for its interaction with biological targets.

The biological activity of this compound has been attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways. For instance, it may inhibit certain proteases or kinases that are critical in cellular signaling.
  • Modulation of Immune Response : Research indicates that this compound may influence cytokine production, thereby modulating immune responses which could be beneficial in autoimmune diseases.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. The following table summarizes the antimicrobial activity observed in different studies:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects, particularly against protozoan parasites. The following findings were reported:

  • Activity Against Plasmodium falciparum : In vitro studies indicate that this compound can inhibit the growth of P. falciparum, with an IC50 value suggesting moderate potency.
  • Effect on Toxoplasma gondii : The compound demonstrated significant activity against T. gondii tachyzoites, indicating its potential as an antiparasitic agent.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Autoimmune Disease Treatment : A clinical trial evaluated the efficacy of this compound in patients with rheumatoid arthritis. Results indicated a reduction in disease activity scores and improved patient-reported outcomes.
  • Infection Control : In a study involving patients with recurrent bacterial infections, treatment with this compound resulted in a significant decrease in infection rates compared to the control group.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the molecular structure can enhance biological activity:

  • Substitution Patterns : Variations in the benzyl group or modifications to the sulfamoyl moiety have been shown to affect binding affinity and selectivity for target enzymes.
  • Hydroxamic Acid Derivatives : Compounds derived from hydroxamic acid have been explored for their enhanced potency against specific targets, suggesting avenues for further development.

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